molecular formula C16H23N3O B2551060 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one CAS No. 2097925-89-6

1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one

Cat. No.: B2551060
CAS No.: 2097925-89-6
M. Wt: 273.38
InChI Key: LDIYOFZTYBDJBL-UHFFFAOYSA-N
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Description

1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core substituted with a phenylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one typically involves the reaction of γ-butyrolactone with methylamine, followed by the introduction of the phenylpiperazine group. The reaction conditions often include:

    Temperature: Controlled to avoid decomposition.

    Solvents: Commonly used solvents include ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Batch Reactors: For controlled synthesis.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    1-Methyl-2-pyrrolidinone: A simpler analog with a pyrrolidinone core.

    4-Phenylpiperazine: Shares the phenylpiperazine moiety but lacks the pyrrolidinone ring.

This comprehensive overview highlights the significance of 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one in scientific research and its potential applications

Properties

IUPAC Name

1-methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-17-12-14(11-16(17)20)13-18-7-9-19(10-8-18)15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIYOFZTYBDJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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